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molecular formula C6H5BrO2S2 B8622152 4-Bromo-3-mercapto-5-methyl-2-thiophenecarboxylic acid

4-Bromo-3-mercapto-5-methyl-2-thiophenecarboxylic acid

Cat. No. B8622152
M. Wt: 253.1 g/mol
InChI Key: LPFKLLYSNXUMBL-UHFFFAOYSA-N
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Patent
US04824958

Procedure details

Methyl 4-bromo-3-{[(dimethylamino)carbonyl]thio}-5-methyl-2-thiophenecarboxylate (1.5 g, 4 mmoles) is stirred in a mixture of methanol (3 mL) and 5N sodium hydroxide (10 mL) and heated under reflux. After 21/2 hours the mixture is cooled, stirred into ice water, and acidified with concentrated HCl. The precipitate is filtered off, rinsed with water and dried to afford the product (1.0 g); mp 177° C. (dec).
Name
Methyl 4-bromo-3-{[(dimethylamino)carbonyl]thio}-5-methyl-2-thiophenecarboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([S:12]C(N(C)C)=O)=[C:4]([C:8]([O:10]C)=[O:9])[S:5][C:6]=1[CH3:7].Cl>CO.[OH-].[Na+]>[Br:1][C:2]1[C:3]([SH:12])=[C:4]([C:8]([OH:10])=[O:9])[S:5][C:6]=1[CH3:7] |f:3.4|

Inputs

Step One
Name
Methyl 4-bromo-3-{[(dimethylamino)carbonyl]thio}-5-methyl-2-thiophenecarboxylate
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C(=C(SC1C)C(=O)OC)SC(=O)N(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 21/2 hours the mixture is cooled
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(SC1C)C(=O)O)S
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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